(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione
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Overview
Description
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is a naturally occurring sesquiterpene lactone, which is a type of organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione can be synthesized through several methods. One common approach involves the autoxidation of santonin, which leads to the formation of various hydroxysantonenes . Another method includes the photolysis of santonene, which produces photosantonenes A and B .
Industrial Production Methods
Industrial production of santonene typically involves the extraction from natural sources, such as Artemisia maritima. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:
Oxidation: Autoxidation of santonene leads to the formation of hydroxysantonenes.
Reduction: Reduction of santonene can produce dihydro-derivatives.
Substitution: This compound can undergo substitution reactions with reagents like phosphorus trihalides.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen and catalysts are used for autoxidation.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Phosphorus trihalides in acetic acid are commonly used for substitution reactions.
Major Products Formed
Hydroxysantonenes: Formed through autoxidation.
Dihydro-derivatives: Formed through reduction.
Chloro-compounds: Formed through substitution with phosphorus trihalides.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of santonene involves its interaction with various molecular targets and pathways. For example, it can undergo keto-enol tautomerism, which affects its reactivity and interactions with other molecules . Additionally, santonene can form complexes with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Santonin: A closely related compound that also undergoes similar chemical reactions.
Dihydrosantonene: A reduced form of santonene with different chemical properties.
Photosantonene: Formed through the photolysis of santonene.
Uniqueness
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is unique due to its specific structure and reactivity. Its ability to undergo various chemical transformations, such as autoxidation and photolysis, sets it apart from other similar compounds .
Properties
CAS No. |
17453-36-0 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.29 |
IUPAC Name |
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9H,4,6H2,1-3H3/t9-,15-/m0/s1 |
InChI Key |
BFJCGDGXDGIOHU-VFZGTOFNSA-N |
SMILES |
CC1C(=O)C=CC2(C1=C3C(=C(C(=O)O3)C)CC2)C |
Origin of Product |
United States |
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